Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid
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Overview
Description
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid is a chiral compound with a cyclobutane ring substituted with a phenethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Phenethyl Group Introduction: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethylene.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclobutane ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Rel-(1r,3s)-3-phenethylcyclobutane-1-carboxylic acid can be compared with similar compounds such as:
(1r,3s)-3-phenylcyclobutane-1-carboxylic acid: Lacks the ethyl group in the phenethyl moiety.
(1r,3s)-3-phenethylcyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring.
(1r,3s)-3-phenethylcyclobutane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Properties
Molecular Formula |
C13H16O2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(2-phenylethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-11(9-12)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) |
InChI Key |
VHSRZZGSRVSFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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